2-Acetoxypropanal

Hydroformylation Regioselectivity Green Solvents

2-Acetoxypropanal (CAS 22094-23-1; synonyms: 1-formylethyl acetate, alpha-acetoxypropionaldehyde, 1-oxopropan-2-yl acetate) is a bifunctional C5 organic compound featuring both an aldehyde and an acetate ester group. As a key branched regioisomer produced in the hydroformylation of vinyl acetate, it serves as a pivotal intermediate in the synthesis of high-value chemicals including ethyl lactate, lactic acid, and 1,2-propanediol.

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
CAS No. 22094-23-1
Cat. No. B1217831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetoxypropanal
CAS22094-23-1
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESCC(C=O)OC(=O)C
InChIInChI=1S/C5H8O3/c1-4(3-6)8-5(2)7/h3-4H,1-2H3
InChIKeyFXPPNKAYSGWCQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetoxypropanal (CAS 22094-23-1) – Technical Baseline and Procurement Context for Industrial and Research Applications


2-Acetoxypropanal (CAS 22094-23-1; synonyms: 1-formylethyl acetate, alpha-acetoxypropionaldehyde, 1-oxopropan-2-yl acetate) is a bifunctional C5 organic compound featuring both an aldehyde and an acetate ester group [1]. As a key branched regioisomer produced in the hydroformylation of vinyl acetate, it serves as a pivotal intermediate in the synthesis of high-value chemicals including ethyl lactate, lactic acid, and 1,2-propanediol [2]. The compound is commercially available as a colorless to pale yellow liquid, typically supplied at a purity of ≥95% [3], with procurement requiring attention to storage conditions due to its reactive nature as an acetoxy aldehyde [1].

Why 2-Acetoxypropanal Cannot Be Replaced by Generic Acetoxy Aldehydes or Alternative Precursors in Key Synthetic Routes


Substituting 2-acetoxypropanal with its linear regioisomer (3-acetoxypropanal) or alternative intermediates introduces significant synthetic inefficiencies and divergent downstream product profiles. The branched 2-acetoxypropanal framework uniquely enables stereochemical control in asymmetric syntheses, achieving enantiomeric excess values up to 49% ee [1], which is inaccessible with the achiral linear isomer. Furthermore, the hydroformylation reaction exhibits a pronounced solvent-dependent regioselectivity, with 2-acetoxypropanal formation exceeding 98% selectivity under optimized conditions [2], whereas 3-acetoxypropanal undergoes rapid decomposition to acetic acid and propanal, compromising process yield and purity [3]. Direct substitution with alternative C3 or C4 aldehydes fails to provide the same latent acetoxy group for subsequent hydrolysis or transesterification steps, fundamentally altering the synthetic pathway and requiring costly process re-validation.

Quantitative Differentiation of 2-Acetoxypropanal vs. Analogs and In-Class Candidates: A Procurement-Focused Evidence Summary


Regioselectivity Advantage Over 3-Acetoxypropanal in Hydroformylation

In the Rh-catalyzed hydroformylation of vinyl acetate, 2-acetoxypropanal is formed with a regioselectivity of >90% using Rh-phosphine catalysts, whereas cobalt carbonyl catalysts yield comparable selectivities for 2- and 3-acetoxypropanal (~50% each). This demonstrates that catalyst selection enables near-exclusive production of the branched isomer, minimizing wasteful formation of the linear regioisomer [1]. Under optimized conditions in toluene, 2-acetoxypropanal is obtained with a selectivity of 98.7 mol% and a yield of 83.1 mol%, compared to 60.2 mol% selectivity and 59.2 mol% yield in polar methanol, highlighting the critical role of solvent choice in maximizing 2-acetoxypropanal production [2].

Hydroformylation Regioselectivity Green Solvents

Enantioselective Potential vs. Racemic Mixtures and Alternative Chiral Building Blocks

2-Acetoxypropanal can be produced in enantiomerically enriched form via asymmetric hydroformylation of vinyl acetate using chiral Rh complexes. The (S)-enantiomer is obtained with up to 49% enantiomeric excess (ee) using bis(triarylphosphite)-Rh(I) catalysts [1]. Under solvent-optimized conditions in toluene, an ee of 7.2% is reported, compared to 1.9% in methanol and 2.8% without solvent, underscoring the sensitivity of chiral induction to reaction media [2]. While the ee values are moderate, they represent a demonstrable chiral preference that can be further enhanced by catalyst and ligand optimization, offering a direct route to optically active intermediates inaccessible from simple achiral aldehydes or ketones [1].

Asymmetric Catalysis Chiral Building Block Enantiomeric Excess

Process Intensification via Ionic Liquid Media vs. Conventional Organic Solvents

The hydroformylation of vinyl acetate to 2-acetoxypropanal in ionic liquid media achieves selectivities exceeding 99% for the branched aldehyde product, with aldehyde product selectivities maintained at >95% at up to 0.3 mol scale [1]. Notably, the ionic liquid/catalyst system can be recycled without loss of activity, and very high turnover frequencies (TOFs) are realized compared to conventional organic solvent systems [1]. This contrasts with typical organic solvent-based processes where catalyst leaching and deactivation can limit productivity, and where 3-acetoxypropanal formation or decomposition can reduce overall yield [2].

Ionic Liquids Turnover Frequency Green Chemistry

Precursor to Environmentally Friendly Solvent Ethyl Lactate vs. Petrochemical Alternatives

2-Acetoxypropanal is a direct intermediate in the synthesis of ethyl lactate, a biodegradable, non-toxic solvent derived from renewable resources [1]. Ethyl lactate has a boiling point of 154°C and a vapor pressure of 2.5 mmHg at 20°C, making it a viable replacement for halogenated and aromatic solvents in industrial cleaning and coatings applications [2]. In contrast, alternative routes to ethyl lactate via direct esterification of lactic acid often suffer from equilibrium limitations and require azeotropic water removal, reducing overall yield and increasing energy consumption. The hydroformylation-oxidation-hydrolysis route using 2-acetoxypropanal offers a potentially more atom-economical pathway with higher overall selectivity [3].

Ethyl Lactate Bio-based Solvents Green Chemistry

Recommended Procurement and Deployment Scenarios for 2-Acetoxypropanal Based on Quantified Performance Attributes


High-Purity Synthesis of Ethyl Lactate and Lactic Acid Derivatives via Regioselective Hydroformylation

2-Acetoxypropanal is the preferred intermediate for producing ethyl lactate and lactic acid via a three-step hydroformylation-oxidation-hydrolysis sequence [1]. The demonstrated ability to achieve >98% selectivity for the branched aldehyde in toluene solvent [2] minimizes purification costs and maximizes overall process yield. This route is particularly advantageous for manufacturers aiming to produce bio-based solvents with a lower carbon footprint, as it circumvents the equilibrium constraints of direct esterification [3].

Chiral Building Block for Asymmetric Synthesis of Fine Chemicals and Pharmaceutical Intermediates

For researchers and process chemists requiring enantiomerically enriched C3 synthons, (S)-2-acetoxypropanal obtained via asymmetric hydroformylation offers a direct route to chiral intermediates [1]. While the reported ee values (up to 49%) are moderate, they provide a foundation for further enantiomeric enrichment or can be used in stereoselective transformations where the aldehyde group acts as a handle for diastereoselective additions. The chiral pool alternative, (S)-lactic acid derivatives, often requires additional protection/deprotection steps, making the direct use of chiral 2-acetoxypropanal more step-economical in certain sequences [4].

Sustainable Production of 1,2-Propanediol via Hydrogenation

2-Acetoxypropanal can be hydrogenated to yield 1,2-propanediol (propylene glycol), a commodity chemical used in antifreeze, polymers, and food applications [5]. The hydroformylation of vinyl acetate using Rh-phosphine catalysts provides a regioselective route to the branched aldehyde, which upon hydrogenation and hydrolysis yields 1,2-propanediol. This contrasts with alternative routes starting from propylene oxide (a petrochemical) or glycerol (a bio-based platform), offering a distinct process economics profile that may be favorable in regions with access to inexpensive vinyl acetate and syngas [5].

Naturally Occurring Flavor and Fragrance Component Research

2-Acetoxypropanal has been identified as a volatile constituent in green mate and roasted mate [6]. This natural occurrence supports its use as a research-grade analytical standard for flavor and fragrance analysis, as well as a potential starting material for the synthesis of natural-identical flavor compounds. Procurement for this application requires high chemical purity (≥95%) and careful handling due to its reactivity as an aldehyde and ester [7].

Technical Documentation Hub

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